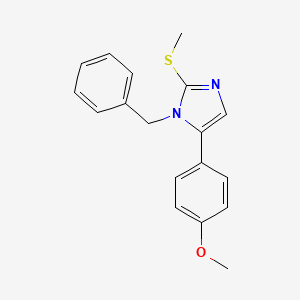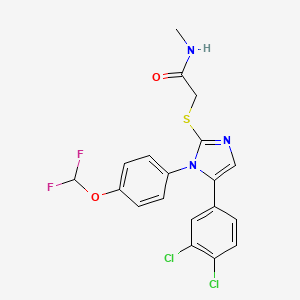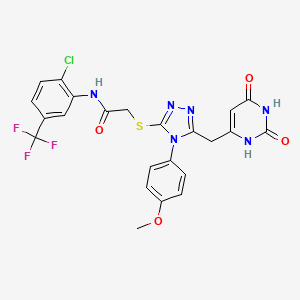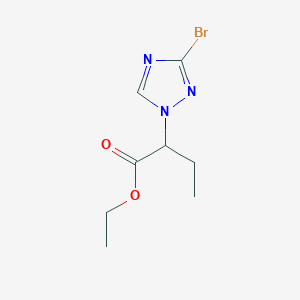
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is a potent inhibitor of the heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, this compound A destabilizes these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. This compound A has also been shown to inhibit other proteins involved in cancer progression, such as AKT and ERK, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
This compound A has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This selectivity is thought to be due to the higher expression of HSP90 in cancer cells compared to normal cells. This compound A has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In preclinical models, this compound A has been shown to reduce tumor growth and metastasis, further highlighting its potential as an anticancer agent.
实验室实验的优点和局限性
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound A has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis of this compound A is complex and requires specialized equipment and expertise, which can make it challenging for some labs to obtain and use.
未来方向
There are several future directions for research on N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound A. Another area of interest is the evaluation of this compound A in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, the identification of biomarkers that predict response to this compound A treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the evaluation of this compound A in other disease settings, such as neurodegenerative diseases, could provide new avenues for therapeutic intervention.
合成方法
The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A involves a multistep process that includes the reaction of 3,5-difluoroaniline with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 2-cyanobutan-2-amine. The final product is obtained by reacting the intermediate with 4-cyanobenzoyl chloride. The synthesis of this compound A has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including NMR, LC-MS, and X-ray crystallography.
科学研究应用
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound A has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound A in cancer patients.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-3-15(2,8-18)21-13(22)12-7-23-14(20-12)19-11-5-9(16)4-10(17)6-11/h4-7H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQLWGHVZUNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)


![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)


